

Spectroscopic Analysis of 2,4-Difluorophenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorophenyl isothiocyanate

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This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for **2,4-Difluorophenyl isothiocyanate** ($C_7H_3F_2NS$). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent and require a thorough understanding of its spectroscopic characteristics for identification, purity assessment, and reaction monitoring. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through reliable spectral databases.

Introduction: The Significance of 2,4-Difluorophenyl Isothiocyanate

2,4-Difluorophenyl isothiocyanate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the two fluorine substituents on the phenyl ring, make it a valuable synthon for introducing the 2,4-difluorophenyl moiety into various molecular scaffolds. Accurate and reliable analytical data are paramount for ensuring the quality and identity of this reagent in these sensitive applications. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a molecular fingerprint and detailed structural information. This guide will elucidate the characteristic spectral features of **2,4-Difluorophenyl isothiocyanate**, offering a practical reference for laboratory professionals.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2,4-Difluorophenyl isothiocyanate** exhibits a number of characteristic absorption bands that correspond to the vibrational modes of its specific structural components. The experimental data presented here is referenced from the NIST Chemistry WebBook, a trusted source for chemical and physical data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Acquiring the IR Spectrum

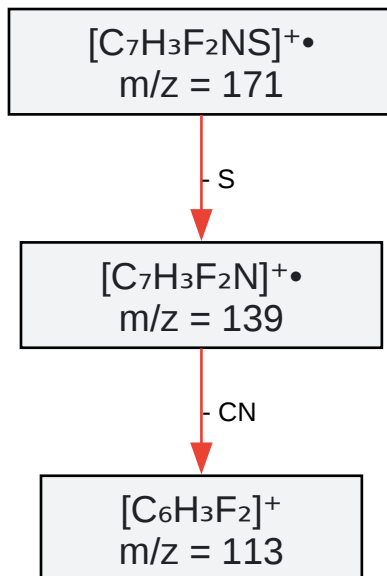
A typical procedure for obtaining the IR spectrum of a liquid sample like **2,4-Difluorophenyl isothiocyanate** involves using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of **2,4-Difluorophenyl isothiocyanate** directly onto the ATR crystal.
- Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

The following diagram illustrates the general workflow for acquiring an FTIR-ATR spectrum.

Proposed EI-MS Fragmentation Pathway



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